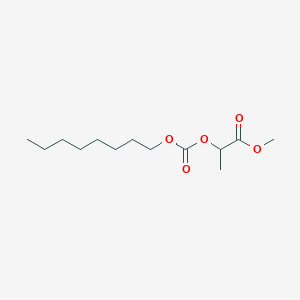
1,3-Diethyl-5-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-5-(propan-2-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two ethyl groups at positions 1 and 3, and an isopropyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diethyl-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, Friedel-Crafts alkylation can be employed, where benzene is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the selectivity and yield of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethyl and isopropyl groups can be replaced by other substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
1,3-Diethyl-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of molecules with specific biological activities.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-5-(propan-2-yl)benzene in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring undergoes attack by electrophiles, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring. The presence of ethyl and isopropyl groups can influence the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethylbenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1,3-Diisopropylbenzene: Contains two isopropyl groups instead of ethyl groups, leading to different steric and electronic effects.
1,3,5-Triethylbenzene: Has an additional ethyl group, which can further influence the reactivity and properties of the compound.
Uniqueness
1,3-Diethyl-5-(propan-2-yl)benzene is unique due to the combination of ethyl and isopropyl groups on the benzene ring This specific substitution pattern can lead to distinct chemical reactivity and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
15181-12-1 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
1,3-diethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-7-12(6-2)9-13(8-11)10(3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
RZNHYUQSLBCXTI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
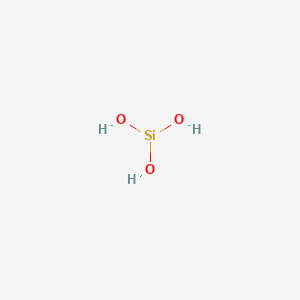


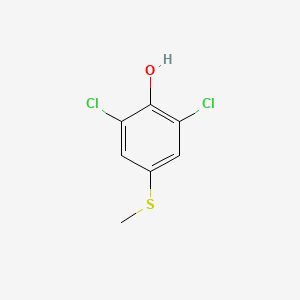
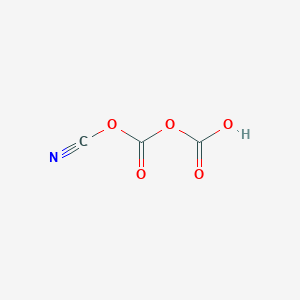
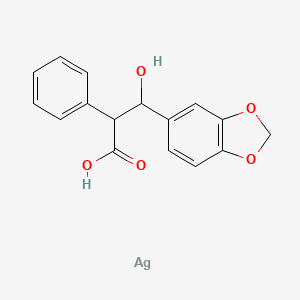

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
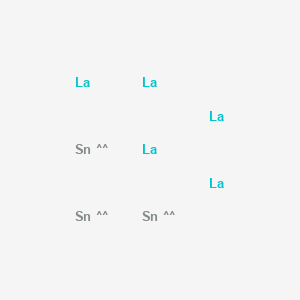
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
